molecular formula C9H13ClN2O3 B2457802 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride CAS No. 1401319-33-2

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B2457802
CAS No.: 1401319-33-2
M. Wt: 232.66
InChI Key: BYEKQFVYFZAQDM-UHFFFAOYSA-N
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Description

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride typically involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions, often in an alcoholic solvent. The intermediate product is then subjected to further reactions to introduce the isobutyl group and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Halogenation or alkylation reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
  • 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Uniqueness

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride is unique due to its specific isobutyl substitution, which can influence its biological activity and solubility. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1401319-33-2

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66

IUPAC Name

6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6;/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14);1H

InChI Key

BYEKQFVYFZAQDM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=NC(=O)N1)C(=O)O.Cl

solubility

not available

Origin of Product

United States

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